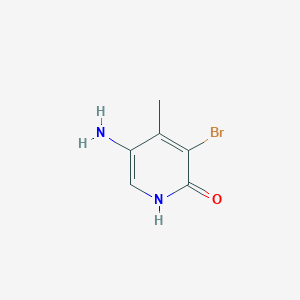

5-Amino-3-bromo-4-methylpyridin-2(1H)-one

CAS No.:

Cat. No.: VC18269433

Molecular Formula: C6H7BrN2O

Molecular Weight: 203.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7BrN2O |

|---|---|

| Molecular Weight | 203.04 g/mol |

| IUPAC Name | 5-amino-3-bromo-4-methyl-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C6H7BrN2O/c1-3-4(8)2-9-6(10)5(3)7/h2H,8H2,1H3,(H,9,10) |

| Standard InChI Key | PIJSPJOTJCTEST-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)NC=C1N)Br |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

5-Amino-3-bromo-4-methylpyridin-2(1H)-one (CAS 889943-27-5) is a pyridinone derivative with substituents at positions 3, 4, and 5. The pyridin-2-one ring system features a ketone group at position 2, a bromine atom at position 3, a methyl group at position 4, and an amino group at position 5 . The IUPAC name reflects this substitution pattern: 3-amino-5-bromo-4-methyl-1H-pyridin-2-one.

Key Structural Attributes:

-

Pyridinone Core: The aromatic six-membered ring with a ketone group at position 2.

-

Electron-Withdrawing Bromine: Enhances reactivity for nucleophilic substitution.

-

Amino Group: Provides hydrogen-bonding potential and basicity.

-

Methyl Substituent: Influences lipophilicity and steric effects.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

While direct NMR data for this compound is limited, analogous structures such as 2-amino-5-bromo-3-methylpyridine (CAS 3430-21-5) exhibit distinct proton environments. For example, the methyl group in similar compounds resonates near , while aromatic protons appear between and .

Infrared (IR) Spectroscopy:

The ketone group () typically absorbs near , while the amino group () shows stretching vibrations around .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-amino-3-bromo-4-methylpyridin-2(1H)-one often involves multi-step reactions starting from nitro- or halogenated pyridine precursors. A representative pathway includes:

-

Nitration and Reduction:

-

Bromination:

-

Cyclization and Deprotection:

Example Reaction Scheme:

Yield and Optimization

-

Yield: Reported yields for analogous bromopyridine syntheses reach 95% under optimized conditions .

-

Key Factors: Temperature control during bromination and catalyst selection critically influence efficiency.

Physicochemical Properties

Thermal and Solubility Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 203.04 g/mol | |

| Boiling Point | ||

| Melting Point | Not reported | – |

| Solubility | Likely polar aprotic solvents | Inferred |

Stability and Reactivity

-

Thermal Stability: Decomposes at elevated temperatures (> ) due to the bromine substituent .

-

Reactivity: The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, while the amino group participates in condensation or acylation reactions .

Biological Activity and Applications

Kinase Inhibition

3-Aminopyridin-2-one derivatives, including structurally related compounds, exhibit inhibitory activity against kinases such as MPS1 and Aurora A/B . These kinases are implicated in cancer cell proliferation, making such compounds potential anticancer agents.

Selectivity Profile:

-

MPS1 Inhibition: IC values in the micromolar range for analogues .

-

Ligand Efficiency: High ligand efficiency () due to low molecular weight and potent binding .

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing β-amino acid derivatives, which are valued for their metabolic stability and applications in peptide mimetics.

| Hazard Statement | Precautionary Measure |

|---|---|

| H302: Harmful if swallowed | Avoid ingestion |

| H315: Skin irritation | Wear protective gloves |

| H319: Eye irritation | Use eye protection |

| H335: Respiratory irritation | Use in well-ventilated areas |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume